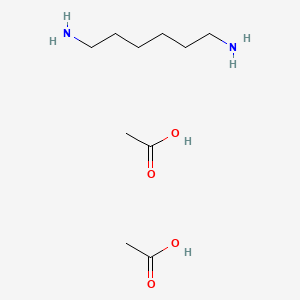

acetic acid;hexane-1,6-diamine

Description

Contextualization within Aliphatic Diamine Salt Chemistry

Hexane-1,6-diaminium diacetate is classified as an aliphatic diamine salt. This category of compounds consists of a linear or branched hydrocarbon chain (aliphatic) terminated at both ends by an amino group that has been protonated to form a salt. The chemistry of aliphatic diamine salts is a significant area of study, as these compounds serve as building blocks for polymers and as subjects in supramolecular chemistry research. wikipedia.org

The reaction of bidentate aliphatic diamines, such as hexane-1,6-diamine, with other chemical agents can lead to the formation of various complexes. rsc.org The length of the aliphatic chain between the two amine groups is a critical factor that influences the structure and reactivity of the resulting compounds. rsc.org In the solid state, monoprotonated aliphatic diamines can crystallize in several motifs, including salt-bridged, cyclic, or clustered forms. nih.govacs.org The study of such salts, including those of hexane-1,6-diamine, provides valuable data on hydrogen bonding networks and crystal packing. For instance, research on hexane-1,6-diammonium dinitrate, a related salt, reveals an intricate three-dimensional hydrogen-bonding network and a layered packing arrangement in its crystal structure. researchgate.net

Overview of Scholarly Research Trajectories

Scholarly research on organic salts, including those derived from aliphatic diamines, is diverse. sioc-journal.cn A primary focus has been on their synthesis and characterization. sioc-journal.cnresearchgate.netsemanticscholar.org Researchers often employ techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) to characterize these salts. sioc-journal.cnresearchgate.net

A significant trajectory in the study of compounds like hexane-1,6-diaminium diacetate is crystal structure analysis. researchgate.netiucr.org Crystallographic studies provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of ions in the crystal lattice. researchgate.net For example, the crystal structure of hexane-1,6-diammonium dinitrate shows that the cation lies across a crystallographic inversion centre and that the hydrocarbon chain is not linear but folded. researchgate.net

Thermal analysis, often using differential scanning calorimetry (DSC), is another key research area, used to determine the thermal stability of organic salts. semanticscholar.org Furthermore, the unique ionic nature of organic salts has led to investigations into their potential applications in various fields, such as in the development of crystalline porous organic salts (CPOSs) which have highly polarized channels and potential for applications like proton conductivity. researchgate.net

Fundamental Chemical Principles Governing Organic Salt Formation

The formation of hexane-1,6-diaminium diacetate is governed by fundamental principles of acid-base chemistry. numberanalytics.comnumberanalytics.com An organic salt is the product of a reaction between an organic acid and an organic or inorganic base. teachy.app In this specific case, hexane-1,6-diamine acts as the base, and acetic acid acts as the acid.

The core of the reaction is a proton transfer. According to the Brønsted-Lowry acid-base theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. numberanalytics.com Acetic acid (CH₃COOH) contains a carboxylic acid functional group (-COOH), which can donate a proton. teachy.app Hexane-1,6-diamine (H₂N(CH₂)₆NH₂) has two primary amine functional groups (-NH₂), which can each accept a proton. wikipedia.orgteachy.app

The reaction can be represented as: H₂N(CH₂)₆NH₂ + 2 CH₃COOH → [H₃N⁺(CH₂)₆N⁺H₃][CH₃COO⁻]₂

This neutralization reaction results in the formation of an ionic bond between the positively charged hexane-1,6-diammonium cation and the negatively charged acetate (B1210297) anions. teachy.app Organic salts are typically crystalline solids. teachy.app Several factors can influence the formation of these salts, including the pH of the reaction medium, the choice of solvent, and the concentration of the reactants. numberanalytics.com The difference in pKa between the acid and the base is a key determinant in whether a salt or a co-crystal is formed. semanticscholar.org

Chemical and Physical Properties of Hexane-1,6-Diamine and its Acetate Salts

This table summarizes key computed properties for hexane-1,6-diamine and its monoacetate salt.

| Property | Value (Hexane-1,6-diamine) | Value (Hexane-1,6-diamine acetate) |

| IUPAC Name | hexane-1,6-diamine | acetic acid;hexane-1,6-diamine |

| Molecular Formula | C₆H₁₆N₂ | C₈H₂₀N₂O₂ |

| Molecular Weight | 116.20 g/mol | 176.26 g/mol |

| Monoisotopic Mass | 116.131348519 Da | 176.152477885 Da |

| Topological Polar Surface Area | 52 Ų | 89.3 Ų |

| Melting Point | 39 to 42 °C | Not available |

| Boiling Point | 204.6 °C | Not available |

Data sourced from PubChem. nih.govnih.gov

Crystallographic Data for a Related Compound: Hexane-1,6-diammonium dinitrate

This table presents crystallographic data for Hexane-1,6-diammonium dinitrate, offering insight into the structural analysis of related diamine salts.

| Parameter | Value |

| Chemical Formula | C₆H₁₈N₂²⁺·2NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| 'a' lattice parameter | Not specified |

| 'b' lattice parameter | Not specified |

| 'c' lattice parameter | Not specified |

| N1—C1—C2—C3 Torsion Angle | −64.0 (2)° |

| C1—C2—C3—C3 Torsion Angle | −67.1 (2)° |

Data sourced from a 2009 study on Hexane-1,6-diammonium dinitrate. researchgate.net

Structure

2D Structure

Properties

CAS No. |

36994-77-1 |

|---|---|

Molecular Formula |

C10H24N2O4 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

acetic acid;hexane-1,6-diamine |

InChI |

InChI=1S/C6H16N2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h1-8H2;2*1H3,(H,3,4) |

InChI Key |

UFIDHOZDSCTCRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CCCN)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Hexane 1,6 Diaminium Diacetate

Synthetic Pathways for Hexane-1,6-Diaminium Diacetate

The formation of hexane-1,6-diaminium diacetate is an exothermic neutralization reaction. The primary synthetic considerations involve ensuring the correct stoichiometry and choosing appropriate solvents to facilitate the reaction and subsequent isolation of the pure salt.

The most direct method for preparing hexane-1,6-diaminium diacetate is through the acid-base reaction between hexane-1,6-diamine and acetic acid. In this reaction, the lone pair of electrons on the nitrogen atoms of the amino groups (-NH₂) act as proton acceptors (Brønsted-Lowry base), while the acetic acid (CH₃COOH) acts as a proton donor (Brønsted-Lowry acid).

Since hexane-1,6-diamine has two basic amino groups, two molar equivalents of acetic acid are required for complete neutralization to form the diacetate salt. The reaction involves the transfer of a proton from the carboxylic acid group of each acetic acid molecule to each amino group of the diamine. This results in the formation of the hexane-1,6-diammonium cation ([H₃N(CH₂)₆NH₃]²⁺) and two acetate (B1210297) anions (CH₃COO⁻).

The reaction is typically carried out in a solvent in which the reactants are soluble. The choice of solvent can influence the ease of product isolation.

Reaction Scheme: H₂N(CH₂)₆NH₂ + 2 CH₃COOH → [H₃N⁺(CH₂)₆N⁺H₃][CH₃COO⁻]₂

Following the direct protonation reaction in a chosen solvent, the isolation of the resulting hexane-1,6-diaminium diacetate salt is commonly achieved through precipitation. This technique relies on altering the solvent conditions to decrease the solubility of the salt, causing it to separate from the solution as a solid.

One common strategy is to perform the reaction in a solvent where the salt has limited solubility, causing it to precipitate as it is formed. Alternatively, an "anti-solvent" or "crashing out" method can be used. In this approach, the reaction is conducted in a solvent in which the salt is soluble (e.g., water or ethanol). After the reaction is complete, a second solvent in which the salt is insoluble (a non-polar solvent like hexane or diethyl ether) is added to the mixture. This drastic change in solvent polarity reduces the solubility of the ionic salt, forcing its precipitation. The resulting solid can then be collected by filtration. The efficiency of precipitation can be influenced by factors such as pH, temperature, and the concentration of the ionic species. nih.govalfa-chemistry.com

For purification, the crude hexane-1,6-diaminium diacetate obtained from precipitation can be further refined by crystallization. This process removes impurities that may have been occluded or co-precipitated with the salt.

Crystallization from Aqueous Media: The crude salt is dissolved in a minimum amount of hot water or a hot aqueous-organic mixture (e.g., water-ethanol). The high temperature increases the solubility of the salt, allowing a saturated solution to be formed. Any insoluble impurities can be removed by hot filtration. The clear filtrate is then allowed to cool slowly. As the temperature decreases, the solubility of the salt drops, and it begins to form well-defined crystals, leaving more soluble impurities behind in the mother liquor.

Crystallization from Organic Media: While hexane-1,6-diaminium diacetate is generally more soluble in polar solvents, crystallization from certain organic media or solvent mixtures is also possible. This is particularly useful if the impurities present are highly soluble in water. A suitable organic solvent system would be one in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Functional Derivatization and Modified Synthetic Approaches

Beyond the formation of the simple ammonium (B1175870) salt, the amino groups of hexane-1,6-diamine are reactive sites for various functionalizations, leading to a wide range of derivatives. These modified approaches create new molecules with distinct properties and applications.

Acetylation is a chemical reaction that introduces an acetyl functional group (-COCH₃) into a compound. learncbse.in In the context of hexane-1,6-diamine, this is a derivatization that forms amide bonds rather than the ionic bonds of an ammonium salt. This process yields N,N'-diacetylhexane-1,6-diamine, a fundamentally different compound from hexane-1,6-diaminium diacetate.

The most common acetylating agents for this purpose are acetic anhydride (B1165640) or acetyl chloride. learncbse.innih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent.

Using Acetic Anhydride: Two equivalents of acetic anhydride react with one equivalent of hexane-1,6-diamine. The reaction produces N,N'-diacetylhexane-1,6-diamine and two molecules of acetic acid as a byproduct. A base is sometimes added to neutralize the acetic acid formed.

Using Acetyl Chloride: Two equivalents of acetyl chloride react with hexane-1,6-diamine to form the di-amide and two equivalents of hydrogen chloride (HCl). A non-nucleophilic base (like pyridine or triethylamine) is typically required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

These N-acyl derivatives are generally stable, neutral compounds with applications in organic synthesis and material science. researchgate.netresearchgate.net

Table 1: Comparison of Protonation vs. Acetylation of Hexane-1,6-Diamine

| Feature | Direct Protonation | Acetylation |

| Reagent | Acetic Acid | Acetic Anhydride or Acetyl Chloride |

| Product | Hexane-1,6-diaminium diacetate | N,N'-diacetylhexane-1,6-diamine |

| Bonding | Ionic (Ammonium-Acetate) | Covalent (Amide) |

| Byproduct | None | Acetic Acid or HCl |

| Reaction Type | Acid-Base Neutralization | Nucleophilic Acyl Substitution |

A more complex derivatization involves the synthesis of unsaturated N,N-diallyl compounds from hexane-1,6-diamine, which can then be converted into quaternary ammonium salts. researchgate.net These monomers are valuable precursors for creating specialized polymers. researchgate.net

A multi-step synthetic route can be employed: researchgate.net

Selective Monoformylation: The diamine is first protected by reacting it with one equivalent of a formylating agent. This selectively blocks one of the amino groups, allowing the other to be modified.

Diallylation: The remaining free amino group is then reacted with an allyl halide (e.g., allyl bromide) to introduce two allyl groups, yielding an N,N-diallyl-N'-formyl-1,6-hexanediamine intermediate. researchgate.net

Quaternization: This tertiary amine intermediate is then quaternized. The nitrogen of the diallyl group attacks an electrophilic reagent, such as benzyl (B1604629) chloride or ethyl chloroacetate (B1199739). This forms a quaternary ammonium salt, a molecule with a positively charged nitrogen atom bonded to four carbon atoms. researchgate.net

Deprotection: Finally, the formyl protecting group can be removed via acidic hydrolysis to yield a polymerizable monomer containing both a quaternary ammonium group and a primary amine, or it can be further functionalized.

These resulting quaternary ammonium monomers can be used in cyclopolymerization reactions to produce water-soluble polyelectrolytes with applications as corrosion inhibitors. researchgate.net

Table 2: Synthetic Steps for Quaternary Ammonium Salt Derivative

| Step | Description | Purpose |

| 1 | Monoformylation | Protect one amino group to allow selective reaction on the other. |

| 2 | Diallylation | Introduce unsaturated allyl groups onto the unprotected nitrogen. |

| 3 | Quaternization | Convert the tertiary diallylamine into a quaternary ammonium salt. researchgate.net |

| 4 | Deprotection | Remove the formyl group to reveal the primary amine if needed. |

N-Protection Strategies for Hexane-1,6-Diamine

The selective protection of one of the two amino groups in a symmetrical diamine like hexane-1,6-diamine is a fundamental challenge in organic synthesis. It allows for the differential functionalization of the two amine groups, opening avenues for the construction of complex molecules. The most common strategies involve the use of protecting groups that can be selectively introduced and later removed under specific conditions. The choice of the protecting group and the reaction conditions are critical to achieve high yields of the desired mono-protected product while minimizing the formation of the di-protected and unprotected diamine.

N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. Several methods have been developed for the selective mono-N-Boc protection of hexane-1,6-diamine.

One common strategy involves the slow addition of di-tert-butyl dicarbonate (Boc₂O), the Boc-introducing reagent, to a large excess of the diamine. This statistical approach favors mono-protection by increasing the probability of the reagent reacting with an unprotected diamine molecule.

A more controlled and efficient method involves the in-situ generation of a mono-hydrochloride salt of the diamine. By adding one equivalent of an acid, such as hydrochloric acid (generated from chlorotrimethylsilane or thionyl chloride), one of the amino groups is protonated and thus deactivated towards the Boc-protecting reagent redalyc.orgresearchgate.netresearchgate.net. Subsequent addition of Boc₂O leads to the selective protection of the remaining free amino group. This "one-pot" procedure has been shown to provide good yields of the mono-Boc protected diamine redalyc.org.

Another reported method utilizes an excess of hexane-1,6-diamine in the presence of triethylamine and dichloromethane (DCM) as a solvent. The slow addition of a solution of Boc anhydride in DCM at room temperature overnight resulted in a 73.0% yield of N-Boc-1,6-hexanediamine google.com.

The following table summarizes the research findings for the mono-N-Boc protection of hexane-1,6-diamine under different conditions:

| Reagents | Solvent | Molar Ratio (Diamine:Reagent:Base) | Reaction Conditions | Yield of Mono-protected Product | Reference |

| Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 5:1:1 | Room Temperature, overnight | 73.0% | google.com |

| Di-tert-butyl dicarbonate, HCl (from Me₃SiCl) | Methanol | 1:1:1 | 0 °C to Room Temperature, 1 hr | Moderate yields reported for various diamines | redalyc.orgresearchgate.netresearchgate.net |

N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is another important protecting group for amines, which is stable to a wide range of reagents but can be readily removed by catalytic hydrogenation. The selective mono-N-Cbz protection of diamines can be achieved using benzyl chloroformate (Cbz-Cl) as the protecting agent.

Similar to Boc protection, strategies to achieve mono-Cbz protection often rely on controlling the stoichiometry of the reagents or by deactivating one of the amine functionalities. While specific detailed protocols for the mono-Cbz protection of hexane-1,6-diamine are less commonly reported in comparative studies, general methods for the selective protection of aromatic amines in the presence of aliphatic amines suggest that differentiation is possible based on the nucleophilicity of the amines organic-chemistry.org. For symmetrical diamines like hexane-1,6-diamine, statistical methods involving a large excess of the diamine are often employed.

Further research is needed to establish optimized and high-yielding protocols specifically for the mono-N-Cbz protection of hexane-1,6-diamine.

N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. Its application in the selective protection of diamines is also of significant interest. The mono-N-Fmoc protection of hexane-1,6-diamine can be achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu).

The selective mono-protection often requires careful control of reaction conditions to avoid di-protection. One approach involves a three-step process where the diamine is first mono-Boc protected, followed by Fmoc protection of the second amino group, and finally, the selective removal of the Boc group under acidic conditions nih.gov.

Direct mono-Fmoc protection can also be achieved. For instance, a catalyst-free method for the Fmoc protection of various amines in water has been reported, which can be a greener alternative to traditional methods using organic solvents researchgate.net. The efficiency and selectivity of this method for hexane-1,6-diamine would need to be specifically evaluated.

The following table summarizes a reported method for the preparation of a mono-Fmoc protected diamine, which can be adapted for hexane-1,6-diamine:

| Reagents | Solvent | Reaction Conditions | Yield of Mono-protected Product | Reference |

| 1. Di-tert-butyl dicarbonate 2. Fmoc-OSu, Triethylamine 3. Trifluoroacetic acid | Acetonitrile | 1. Protection 2. Protection 3. Deprotection | 32% overall yield for a related diamine | nih.gov |

Structural Elucidation and Spectroscopic Characterization

Advanced Crystallographic Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the analogous compound, hexane-1,6-diammonium dinitrate, this analysis revealed a monoclinic crystal system with the space group P2₁/n. nih.gov The asymmetric unit contains one nitrate (B79036) anion and one-half of the hexane-1,6-diammonium dication, with the full dication generated by a crystallographic inversion center. nih.gov It is plausible that the diacetate salt would crystallize in a similar system, governed by the packing efficiency of the dication and the acetate (B1210297) anions.

Below is a data table summarizing the crystallographic data for hexane-1,6-diammonium dinitrate, which serves as a model for the acetate salt.

Table 1: Crystallographic Data for Hexane-1,6-Diammonium Dinitrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₈N₂²⁺·2NO₃⁻ |

| Molecular Weight | 242.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2947 (1) |

| b (Å) | 11.6783 (3) |

| c (Å) | 8.1211 (2) |

| β (°) | 92.840 (1) |

| Volume (ų) | 596.26 (2) |

| Z | 2 |

Data sourced from a study on hexane-1,6-diammonium dinitrate, used here as an analogue. nih.gov

The conformation of the flexible hexane-1,6-diaminium dication is a key feature of its crystal structure. In the solid state, the hydrocarbon chain is often not in a fully extended, planar anti conformation. In the case of the dinitrate salt, the hydrocarbon chain exhibits significant folding. nih.gov This deviation from planarity is quantified by torsion angles. For instance, the N1—C1—C2—C3 torsion angle is reported as –64.0(2)°, and the C1—C2—C3—C3ⁱ torsion angle is –67.1(2)°, indicating a gauche conformation in these segments of the chain. nih.gov This folded conformation is a result of optimizing intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. A similar folded or non-planar conformation would be expected for the dication in the diacetate salt to accommodate the hydrogen bonding and packing with the acetate anions.

The crystal packing in salts of hexane-1,6-diamine is dominated by an extensive network of hydrogen bonds. In the hexane-1,6-diaminium dinitrate structure, each hydrogen atom on the terminal ammonium (B1175870) groups participates in interactions with the nitrate anions. nih.gov This leads to the formation of a complex three-dimensional network that links the organic cations and inorganic anions. nih.gov A notable feature is the creation of distinct organic and inorganic layers, where layers of the folded cations are packed between layers of the anions. nih.gov

For hexane-1,6-diaminium diacetate, a similar and robust hydrogen-bonding network is expected. The ammonium groups (-NH₃⁺) of the dication would act as hydrogen bond donors, while the carboxylate groups (-COO⁻) of the acetate anions would serve as strong hydrogen bond acceptors. These N-H···O interactions would be the primary force directing the crystal packing, likely resulting in layered structures or other well-defined motifs that maximize electrostatic attractions.

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structural details of the compound in various states.

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For hexane-1,6-diaminium diacetate, the spectrum would display features from both the dication and the acetate anion.

Expected Vibrational Modes:

N-H Stretching: In the protonated ammonium group (-NH₃⁺), the N-H stretching vibrations are expected to appear as a broad band in the region of 3000-3300 cm⁻¹. This broadening is a result of the strong hydrogen bonding present in the solid state.

C-H Stretching: The aliphatic C-H stretching vibrations of the hexane chain would be observed between 2850 and 3000 cm⁻¹.

N-H Bending: The scissoring (bending) vibration of the -NH₃⁺ group typically appears as a strong band around 1500-1600 cm⁻¹.

C=O Stretching (Acetate): The acetate anion has two equivalent C-O bonds. The asymmetric stretching vibration (νₐ(COO⁻)) is expected around 1550-1610 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) appears in the 1400-1450 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH₂ groups of the hexane chain and the CH₃ group of acetate will be present in the 1350-1470 cm⁻¹ range.

Table 2: Predicted FTIR Vibrational Frequencies for Hexane-1,6-Diaminium Diacetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₃⁺ | N-H Stretch | 3000 - 3300 (broad) |

| -CH₂-, -CH₃ | C-H Stretch | 2850 - 3000 |

| -NH₃⁺ | N-H Bend | ~1500 - 1600 |

| -COO⁻ | Asymmetric C=O Stretch | ~1550 - 1610 |

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: Due to the symmetry of the hexane-1,6-diaminium dication, a relatively simple spectrum is expected.

-NH₃⁺ Protons: The protons of the ammonium groups would likely appear as a broad singlet, with a chemical shift influenced by the solvent and concentration.

-CH₂- Protons: The methylene groups of the hexane chain would produce distinct signals. The protons on the carbons adjacent to the ammonium groups (α-CH₂) would be the most deshielded, appearing furthest downfield. The protons on the next carbons (β-CH₂) and the central carbons (γ-CH₂) would appear at progressively higher fields (lower ppm). Due to symmetry, three sets of signals are expected for the hexane chain's CH₂ groups.

-CH₃ Protons (Acetate): The three equivalent protons of the acetate methyl group would give a sharp singlet, typically around 1.9 ppm.

¹³C NMR Spectroscopy: The symmetry of the dication would also be reflected in the ¹³C NMR spectrum.

-CH₂- Carbons: Three distinct signals are anticipated for the methylene carbons of the hexane chain. The α-carbon, being directly attached to the nitrogen, will be shifted downfield compared to the β- and γ-carbons.

-CH₃ Carbon (Acetate): A signal for the methyl carbon of the acetate ion would be expected in the aliphatic region (~20-25 ppm).

-COO⁻ Carbon (Acetate): The carboxylate carbon would appear significantly downfield, typically in the range of 170-180 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for Hexane-1,6-Diaminium Diacetate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cα (-CH₂-NH₃⁺) | ~35 - 45 |

| Cβ (-CH₂-CH₂-NH₃⁺) | ~25 - 35 |

| Cγ (-CH₂-CH₂-CH₂-) | ~20 - 30 |

| Acetate -CH₃ | ~20 - 25 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For the compound acetic acid;hexane-1,6-diamine, which is a salt formed from the reaction of a carboxylic acid and a diamine, the mass spectrum would provide the molecular weight of the intact salt as well as characteristic fragment ions. The nature of the salt can exist in different stoichiometric ratios, such as a 1:1 or a 1:2 adduct of hexane-1,6-diamine to acetic acid. The molecular formula for the 1:1 adduct (hexane-1,6-diamine acetate) is C8H20N2O2 with a molecular weight of approximately 176.26 g/mol nih.gov. The 1:2 adduct (hexane-1,6-diamine diacetate) has a molecular formula of C10H24N2O4 and a molecular weight of about 236.31 g/mol chemsrc.comnih.gov.

The molecular ion peak (M+) in the mass spectrum would correspond to the mass of the specific salt formed. For instance, for the 1:1 adduct, a molecular ion peak would be expected at an m/z of 176.

The fragmentation pattern of this compound in a mass spectrometer is predicted to be a combination of the fragmentation of its constituent components: hexane-1,6-diamine and acetic acid.

Predicted Fragmentation of the Hexane-1,6-diamine Moiety:

Aliphatic amines like hexane-1,6-diamine typically undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond libretexts.org. This is a dominant fragmentation pathway for amines libretexts.org. For hexane-1,6-diamine, this would result in the formation of various nitrogen-containing fragments. The molecular weight of hexane-1,6-diamine is 116.2046 g/mol nist.gov.

Predicted Fragmentation of the Acetic Acid Moiety:

Short-chain carboxylic acids such as acetic acid (molecular weight: 60.0520 g/mol ) show characteristic fragmentation patterns libretexts.orgnist.gov. Prominent peaks can be observed due to the loss of an -OH group (M-17) or a -COOH group (M-45) libretexts.org.

The mass spectrum of the salt would likely exhibit a complex pattern reflecting the fragmentation of the larger structure. It is anticipated that the initial fragmentation would involve the loss of neutral molecules such as water or acetic acid. Subsequent fragmentation would likely follow the pathways characteristic of aliphatic diamines, involving cleavage of the hydrocarbon chain. The fragmentation of straight-chain alkanes typically results in clusters of peaks that are 14 mass units apart, corresponding to the loss of CH2 groups libretexts.org. For a hexane chain, characteristic fragments are often observed at m/z values of 43 and 57 docbrown.infomsu.edu.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Property | 1:1 Adduct (Hexane-1,6-diamine acetate) | 1:2 Adduct (Hexane-1,6-diamine diacetate) |

|---|---|---|

| Molecular Formula | C8H20N2O2 | C10H24N2O4 |

| Molecular Weight (g/mol) | 176.26 | 236.31 |

| Exact Mass (Da) | 176.152477885 | 236.17360725 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Studies

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of UV-Vis spectroscopy for this compound is primarily in identifying the presence of chromophores, which are the parts of a molecule that absorb light.

For this compound, the primary chromophore is the carbonyl group (C=O) within the acetate portion of the salt. Carboxylic acids are known to exhibit an absorption peak in the UV region corresponding to the n → π* electronic transition of the carbonyl group researchgate.net. In aqueous solutions of acetic acid, an absorption peak is observed in the wavelength range of 190-240 nm researchgate.net. The position of this peak can be influenced by factors such as the solvent and the formation of hydrogen bonds researchgate.net.

The hexane-1,6-diamine component, being a saturated aliphatic amine, does not possess any chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, it is not expected to contribute to the UV-Vis spectrum.

The UV-Vis spectrum of an aqueous solution of this compound would be expected to show an absorption band in the ultraviolet region, characteristic of the acetate's carbonyl group. The visible region of the spectrum, which spans from approximately 400 to 800 nm, is not expected to show any significant absorption, as the compound is colorless msu.edu.

Coordination studies involving this compound could potentially be monitored using UV-Vis spectroscopy. If the compound were to coordinate with a metal ion, for example, changes in the electronic environment of the carbonyl group or d-d transitions of the metal could lead to shifts in the absorption spectrum or the appearance of new absorption bands. For instance, the dissolution of certain complexes in acetic acid has been shown to cause significant changes in their UV-Vis spectra, indicating chemical interactions researchgate.net.

Table 2: Expected UV-Visible Spectroscopy Data for this compound

| Chromophore | Expected Absorption Region (nm) | Type of Transition |

|---|---|---|

| Carbonyl (C=O) from Acetate | 190-240 | n → π* |

Supramolecular Chemistry and Crystal Engineering

Elucidation of Hydrogen Bonding Networks in Diaminium Acetate (B1210297) Systems

Hydrogen bonding is the dominant force in the crystal packing of hexane-1,6-diaminium salts. In the case of hexane-1,6-diaminium diacetate, the ammonium (B1175870) groups (-NH3+) of the cation act as hydrogen bond donors, while the carboxylate groups (-COO-) of the acetate anions are the acceptors. This results in the formation of strong and directional N-H···O hydrogen bonds. epa.gov These interactions are robust and form consistent patterns throughout the crystal lattice. epa.gov

In related systems, such as hexane-1,6-diammonium dinitrate, the ammonium groups also form extensive and intricate three-dimensional hydrogen-bonding networks with the nitrate (B79036) anions. nih.gov Research on this analogue has revealed that each hydrogen atom on the ammonium groups can participate in bifurcated interactions, further strengthening the crystal structure. nih.govnih.gov These complex networks can lead to the formation of large ring motifs within the crystal lattice. nih.gov The self-association of acetic acid and acetate can also form complex hydrogen-bonded structures, a principle that contributes to the stability of the diaminium acetate system. nih.gov

Table 1: Example of Hydrogen-Bond Geometry in a Hexane-1,6-Diammonium Salt System (Nitrate Anion) nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1C···O2 | 0.89 | 2.53 | 3.1760 (19) | 130 |

| N1—H1C···O3 | 0.89 | 2.04 | 2.9184 (19) | 171 |

| N1—H1D···O1ii | 0.89 | 2.13 | 2.9692 (18) | 158 |

| N1—H1D···O2ii | 0.89 | 2.36 | 3.1374 (19) | 146 |

| N1—H1E···O1iii | 0.89 | 2.26 | 3.0561 (18) | 149 |

| N1—H1E···O3iii | 0.89 | 2.23 | 3.0110 (18) | 146 |

Note: Data is for Hexane-1,6-diammonium dinitrate, illustrating typical hydrogen bond geometries in such systems. D = Donor atom (N), A = Acceptor atom (O).

Role of Hexane-1,6-Diaminium Diacetate as a Templating Moiety in Crystal Growth

The hexane-1,6-diaminium cation can act as a templating moiety, directing the arrangement of other molecules and ions during crystal formation. Its length, flexibility, and the defined location of its hydrogen-bonding functional groups allow it to organize surrounding species into specific, repeating architectures. This is evident in the formation of distinct organic and inorganic layers within the crystal structures of its salts. nih.gov

The cation can bridge between layers of anions, effectively templating a layered supramolecular assembly. nih.gov The conformation of the hexane-1,6-diaminium cation itself can adapt to the crystallization conditions and the nature of the counterion, further influencing the final crystal structure. This structure-directing ability is fundamental to crystal engineering, where such molecules are used to control the dimensionality and topology of crystalline materials. For instance, 1,6-diaminohexane is a key starting material in the synthesis of more complex coordination compounds, where it helps to organize metal centers and other ligands into an ordered crystal lattice. researchgate.net

Influence of Anionic Counterparts on Supramolecular Architecture

A comparative study of hexane-1,6-diaminium salts with acetate, dichloroacetate (B87207), and trichloroacetate (B1195264) anions demonstrates this effect clearly. epa.gov With acetate and trichloroacetate, the cation adopts a fully extended conformation. epa.gov However, in the presence of the dichloroacetate anion, the cation is forced into a folded conformation. epa.gov Similarly, the nitrate anion also induces a folded, non-planar conformation in the hydrocarbon chain. nih.govnih.gov These conformational changes directly impact the packing of the charged layers, illustrating that the supramolecular structure is a result of a delicate balance between the robust hydrogen-bonding networks and the steric and electronic demands of the anion. epa.gov

Table 2: Influence of Anion on the Conformation of the Hexane-1,6-Diaminium Cation

| Anion | Cation Conformation | Reference |

|---|---|---|

| Acetate | Fully extended (ttttt) | epa.gov |

| Dichloroacetate | Folded (tg+tg-t) | epa.gov |

| Trichloroacetate | Fully extended (ttttt) | epa.gov |

| Nitrate | Folded | nih.govnih.gov |

Host-Guest Interactions with Macrocyclic Receptors Utilizing Hexane-1,6-Diamine Derived Units

The hexane-1,6-diamine backbone is a valuable component in the field of host-guest chemistry. In its protonated, cationic form, hexane-1,6-diaminium can act as a guest molecule, fitting within the cavity of various macrocyclic host molecules. The interactions are typically driven by hydrogen bonding and ion-dipole forces between the positively charged ammonium groups of the guest and electronegative atoms (like oxygen) lining the cavity of the host. beilstein-journals.org

Macrocycles such as crown ethers and their derivatives are known to form stable complexes with alkyldiamines. rsc.org The degree of interaction and the stability of the resulting host-guest complex are governed by principles of structural and electronic complementarity. The length of the hexane-1,6-diamine unit allows it to span across larger macrocyclic cavities or interact with multiple binding sites on a receptor. rsc.org This principle is also seen in systems where diamine-derived units are used as hosts themselves for the inclusion of various guest molecules. epa.gov The predictable binding behavior of these units makes them reliable building blocks for designing more complex supramolecular systems for applications in sensing and separation. nih.gov

Advanced Polymer Science and Materials Applications

Emerging Roles in Surface Modification and Film Deposition

Hexamethylenediamine (B150038) Derivatives Synthesized with Acetic Acid in Polydopamine Film Formation

Hexamethylenediamine (HMDA) has been identified as a significant enhancer in the formation of polydopamine (PDA) films, particularly under conditions of low dopamine concentration (below 1 mM) where film deposition is not typically observed. researchgate.netnih.gov This long-chain aliphatic diamine facilitates the substrate-independent deposition of polymer films from dopamine and other catechol substrates. frontiersin.orgnih.gov The mechanism is thought to involve the flexible, long-chain cross-linking systems of HMDA, which compensate for the decrease in bimolecular coupling processes at low dopamine concentrations. nih.gov Research indicates that HMDA enhances polydopamine adhesion by acting on dopamine quinone and downstream, for instance, through covalent coupling with 5,6-dihydroxyindole (DHI). frontiersin.orgnih.gov

A critical area of investigation within this field has been the synthesis and effect of hexamethylenediamine derivatives on this film formation process. Specifically, the N-acetylation of HMDA, a process involving an acetic acid derivative (acetic anhydride), has been shown to have a profound impact. In experimental settings, the acetylation of HMDA is achieved by reacting it with acetic anhydride (B1165640) and pyridine. frontiersin.orgnih.gov The resulting N-acetylated HMDA product is then introduced into a dopamine solution to observe its effect on PDA film deposition. frontiersin.orgnih.gov

Detailed research findings have demonstrated that the N-acetylation of HMDA completely inhibits its ability to promote PDA film formation. frontiersin.orgnih.gov While unmodified HMDA enables the deposition of PDA films even at low dopamine concentrations, the introduction of its acetylated derivative prevents this effect. frontiersin.orgnih.gov This suggests that the primary amine groups of HMDA play a crucial role in the film deposition mechanism. The acetylation process converts these primary amines into amides, thereby blocking their ability to participate in the intermolecular amine-quinone condensation processes that are believed to be essential for the formation of adhesive, cross-linked oligomer structures characteristic of PDA films. researchgate.netnih.gov

This inhibitory effect underscores the importance of the specific chemical structure of the diamine additive in controlling the deposition of catechol-based coatings. The findings from these studies provide valuable insights into the chemical interplay governing PDA adhesion and film growth. frontiersin.orgnih.gov

Research Findings on the Role of Hexamethylenediamine (HMDA) and its Acetylated Derivative in Polydopamine (PDA) Film Formation

| Experimental Condition | Observation | Conclusion |

| 1 mM Dopamine Solution | No UV-detectable coating is normally observed. frontiersin.org | Polydopamine film formation requires dopamine concentrations >1 mM under standard conditions. researchgate.netnih.gov |

| 1 mM Dopamine Solution with HMDA | Substrate-independent polymer film deposition occurs. frontiersin.orgnih.gov | HMDA acts as an enhancer, enabling PDA film formation at low dopamine concentrations. researchgate.net |

| 1 mM Dopamine Solution with N-acetylated HMDA | The enhancing effect on PDA film formation is completely inhibited. frontiersin.orgnih.gov | The primary amine groups of HMDA, which are blocked by acetylation, are essential for promoting film deposition. frontiersin.orgnih.gov |

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Hexane-1,6-Diaminium Diacetate Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules and their interactions at interfaces, such as between the crystal and a solvent or at the surface of a material. For hexane-1,6-diaminium diacetate, MD simulations could elucidate the dynamics of the ions at an interface, which is critical for understanding processes like crystal growth, dissolution, and surface adsorption.

In a typical MD simulation of the interfacial interactions of hexane-1,6-diaminium diacetate, a simulation box would be constructed with a slab of the crystalline salt in contact with a solvent, such as water. The interactions between the atoms would be described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then solve Newton's equations of motion for each atom, allowing the system to evolve over time.

Detailed Research Findings:

Ion Solvation and Mobility: The simulations would reveal how the hexane-1,6-diaminium cations and acetate (B1210297) anions are solvated at the interface and calculate their diffusion coefficients.

Interfacial Ordering: The orientation and arrangement of the ions at the crystal-solvent interface would be analyzed to understand the surface structure.

Hydrogen Bonding Networks: The dynamics of hydrogen bonds between the ions and with solvent molecules at the interface would be a key area of investigation, as these interactions are crucial for the stability and properties of the interface.

Below is a hypothetical data table illustrating the kind of data that could be generated from such a simulation.

| Parameter | Value at Interface | Value in Bulk Solvent |

| Diffusion Coefficient of Hexane-1,6-diaminium (m²/s) | 1.2 x 10⁻¹⁰ | 3.5 x 10⁻¹⁰ |

| Diffusion Coefficient of Acetate (m²/s) | 2.5 x 10⁻¹⁰ | 5.1 x 10⁻¹⁰ |

| Average Residence Time of Water at Cation (ps) | 150 | 80 |

| Average Residence Time of Water at Anion (ps) | 50 | 25 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, bonding, and reactivity of hexane-1,6-diaminium diacetate. Methods like Density Functional Theory (DFT) are commonly used for such investigations.

These calculations would typically be performed on an isolated ion pair or a small cluster of ions to understand the fundamental interactions. The results can then be used to parameterize force fields for larger-scale MD simulations or to understand spectroscopic data.

Detailed Research Findings:

For hexane-1,6-diaminium diacetate, quantum chemical calculations could predict:

Proton Transfer Energetics: Calculations can determine the energy barrier for the proton transfer from acetic acid to hexane-1,6-diamine, confirming the ionic nature of the compound.

Electron Density Distribution: The distribution of electron density can be visualized to identify regions of high and low electron density, which are related to the reactivity of the ions. The charges on each atom can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Vibrational Frequencies: The vibrational frequencies of the ions can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the interpretation of experimental data.

A sample data table of predicted electronic properties is presented below.

| Property | Calculated Value |

| Proton Transfer Energy (kcal/mol) | -15.2 |

| HOMO-LUMO Gap (eV) | 5.8 |

| NBO Charge on Ammonium (B1175870) Nitrogen | -0.45 e |

| NBO Charge on Carboxylate Oxygen | -0.78 e |

| Calculated N-H Stretch Frequency (cm⁻¹) | 3250 |

| Calculated C=O Stretch Frequency (cm⁻¹) | 1580 |

Computational Modeling of Crystal Packing and Supramolecular Interactions

Understanding the crystal structure of hexane-1,6-diaminium diacetate is fundamental to predicting its physical properties. Computational modeling, particularly crystal structure prediction (CSP) methods, can be used to predict the most stable crystal packing arrangements. These methods typically involve generating a large number of possible crystal structures and then ranking them based on their calculated lattice energies.

The supramolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing can be analyzed in detail using the predicted crystal structures.

Detailed Research Findings:

For hexane-1,6-diaminium diacetate, computational modeling would aim to:

Predict Polymorphs: Identify different possible crystal structures (polymorphs) and their relative stabilities.

Analyze Hydrogen Bonding Patterns: Characterize the network of hydrogen bonds between the ammonium groups of the cation and the carboxylate groups of the anion. This would involve identifying common hydrogen bond motifs.

Calculate Lattice Energy: The lattice energy provides a measure of the stability of the crystal structure.

A hypothetical table summarizing predicted crystallographic data for a stable polymorph of hexane-1,6-diaminium diacetate is shown below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Lattice Energy (kJ/mol) |

| Monoclinic | P2₁/c | 10.5 | 8.2 | 12.1 | 90 | 105.3 | 90 | -550 |

Chemical Reactivity and Functionalization Pathways

Amine-Based Derivatization Reactions

The primary amine groups of hexane-1,6-diamine are nucleophilic and can readily undergo a variety of chemical transformations to form new carbon-nitrogen bonds. These reactions are fundamental to the synthesis of a diverse range of derivatives with applications in coordination chemistry and polymer science.

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Hexane-1,6-diamine, with its two primary amine groups, can react with carbonyl compounds to form bidentate or polydentate Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with various metal ions, forming stable metal complexes.

A notable example involves the synthesis of a macrocyclic Schiff base ligand derived from a hexane derivative. Specifically, a macrocyclic ligand has been synthesized through the reaction of 1,6-bis(2-formylphenyl)hexane with 2,6-diaminopyridine. researchgate.net This ligand has been shown to form complexes with a range of metal ions, including Cu(II), Ni(II), Pb(II), Zn(II), Cd(II), and La(III). researchgate.net The formation of these complexes is confirmed through various spectroscopic and analytical techniques. The coordination of the metal ion to the Schiff base ligand typically occurs through the nitrogen atoms of the imine groups and other donor atoms present in the ligand structure. The resulting metal complexes often exhibit distinct geometries, such as square-planar or octahedral, depending on the coordination number of the metal ion and the nature of the ligand. asianpubs.orgresearchgate.net

The synthesis of these metal complexes generally involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. In some cases, a template synthesis approach is employed, where the metal ion is present during the condensation reaction and directs the formation of the macrocyclic ligand. asianpubs.org

Table 1: Examples of Metal Complexes of Schiff Bases Derived from Hexane-1,6-Diamine Precursors

| Metal Ion | Precursor 1 | Precursor 2 | Resulting Complex |

| Cu(II) | 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Macrocyclic Cu(II) complex |

| Ni(II) | 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Macrocyclic Ni(II) complex |

| Pb(II) | 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Macrocyclic Pb(II) complex |

| Zn(II) | 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Macrocyclic Zn(II) complex |

| Cd(II) | 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Macrocyclic Cd(II) complex |

| La(III) | 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Macrocyclic La(III) complex |

This table is generated based on the data presented in the text.

The carbonylation of amines is a significant industrial process for the synthesis of carbamates, which are important precursors for the production of polyurethanes and other polymers. Hexane-1,6-diamine can undergo carbonylation reactions to yield dicarbamates. A common method for this transformation is the reaction with an alkyl carbamate (B1207046), such as methyl carbamate, in the presence of a catalyst.

The synthesis of dimethyl hexane-1,6-dicarbamate (HDC) from hexane-1,6-diamine (HDA) has been effectively achieved through carbonylation with methyl carbamate (MC) as the carbonyl source. researchgate.net This reaction is typically carried out at elevated temperatures and pressures. The choice of catalyst plays a crucial role in the efficiency and selectivity of the reaction. A variety of catalysts have been investigated, including metal salts and mesoporous silica materials. For instance, a silanol-rich MCM-41 catalyst has been shown to be highly effective for this transformation. researchgate.net Under optimized conditions, a high yield of HDC can be achieved with complete conversion of HDA. researchgate.net

The reaction conditions, such as temperature, molar ratio of reactants, and catalyst loading, significantly influence the yield of the desired dicarbamate. Detailed studies have been conducted to optimize these parameters to maximize the production of HDC. researchgate.net

Table 2: Reaction Conditions for the Synthesis of Dimethyl Hexane-1,6-dicarbamate (HDC)

| Catalyst | Carbonyl Source | Temperature (°C) | Molar Ratio (HDA:MC:Methanol) | Catalyst Loading (wt%) | Reaction Time (h) | HDC Yield (%) |

| MCM-41 | Methyl Carbamate | 190 | 1:6:50 | 10 | 3 | 92.6 |

This table is generated based on the data presented in the text.

Ionic Interactions and Salt Bridge Dynamics in Solution and Solid States

The compound "acetic acid;hexane-1,6-diamine" is a salt, which in the solid state is more accurately described as hexane-1,6-diammonium diacetate. This ionic compound is formed by the proton transfer from two acetic acid molecules to the two amine groups of hexane-1,6-diamine, resulting in a dication and two acetate (B1210297) anions. The primary forces holding the crystal lattice together are electrostatic interactions and hydrogen bonding between the ammonium (B1175870) groups of the cation and the carboxylate groups of the anions.

In solution, the hexane-1,6-diammonium and acetate ions will be solvated by water molecules, and the strength and dynamics of the salt bridges will be influenced by the solvent environment. The ionic interactions between the dication and the anions will persist in solution, though they will be more transient and dynamic compared to the solid state. The flexible hexane chain of the dication allows for conformational changes that can affect the distance and orientation between the ammonium groups, which in turn influences the dynamics of the salt bridges with the acetate anions.

The study of similar dicarboxylic acid-diamine adducts in the solid state using NMR spectroscopy has revealed details about the nature of the hydrogen bonds and the dynamic behavior of the constituent molecules. nih.gov Such techniques could provide valuable information on the proton transfer status and the reorientational dynamics of the hexane-1,6-diammonium and acetate ions in both the solid state and in solution. The dynamics of these salt bridges are important for understanding the physical properties of the compound, such as its solubility and melting point, as well as its behavior in different solvent systems.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification of Diamine Salts and Derivatives

Chromatographic methods are powerful tools for the separation and quantification of individual components in a mixture. For a salt like acetic acid;hexane-1,6-diamine, which consists of a diamine cation and a carboxylate anion, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of diamine salts. A common approach for separating and quantifying amines and their salts is reversed-phase HPLC, often employing a C18 column. Since aliphatic amines like hexane-1,6-diamine lack a strong chromophore for UV detection, a derivatization step is often necessary to enhance detectability. researchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to create highly fluorescent or UV-absorbent derivatives, respectively. researchgate.net

Ion-pair chromatography is another HPLC technique well-suited for ionic compounds like this compound. thermofisher.com In this method, an ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic ion pair with the charged analyte. This allows for the separation of the ionic compound on a standard reversed-phase column. The choice of the ion-pairing reagent and the mobile phase composition are critical for achieving the desired separation. thermofisher.com

Gas Chromatography (GC) is also a viable technique, particularly for the quantification of the hexane-1,6-diamine component of the salt. analytice.comrestek.com For GC analysis, the diamine is typically derivatized to increase its volatility and thermal stability. nih.gov A common derivatization agent is trifluoroethyl chloroformate (TFECF), which reacts with the amine groups to form stable carbamate (B1207046) esters. nih.gov The derivatized analyte can then be separated on a suitable capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or a mass spectrometer (MS). analytice.comnih.gov A patent describes a method for determining hexamethylenediamine (B150038) in water using GC after derivatization with heptafluorobutyric anhydride (B1165640) and detection with an electron capture detector (ECD). google.com

The table below illustrates a hypothetical HPLC method for the quantification of hexane-1,6-diamine, which could be adapted for the analysis of its acetate (B1210297) salt.

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC with Pre-column Derivatization |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Sodium Acetate Buffer |

| Derivatizing Agent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |

| Detection | UV at 265 nm |

| Linearity Range | 0.025 - 0.75% (of HMDA) |

| Limit of Detection (LOD) | 0.008% |

| Limit of Quantification (LOQ) | 0.025% |

This table is a representative example based on published methods for hexamethylenediamine analysis and may require optimization for the specific analysis of this compound.

Thermal Analysis Techniques for Phase Behavior Studies

Thermal analysis techniques are indispensable for studying the physical and chemical properties of materials as a function of temperature. researchgate.nettainstruments.comiitk.ac.in For a salt like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting behavior, thermal stability, and decomposition profile. researchgate.nettainstruments.comiitk.ac.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal important thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC would be used to determine its melting point, which is a key indicator of purity. The shape and enthalpy of the melting peak can also provide information about the crystalline nature of the salt.

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated in a controlled atmosphere. A TGA curve plots mass loss versus temperature, providing information about the thermal stability and decomposition of the compound. For this compound, TGA can be used to identify the temperature at which the salt begins to decompose. The decomposition may occur in single or multiple steps, and the TGA data can help to elucidate the decomposition mechanism. For example, the initial weight loss might correspond to the loss of acetic acid, followed by the decomposition of the hexane-1,6-diamine backbone at higher temperatures. Studies on the thermal decomposition of related compounds like hexamethylenetetramine provide insights into potential decomposition pathways. rsc.orgrsc.orgresearchgate.net

The data obtained from DSC and TGA are crucial for determining the processing and storage conditions for this compound.

Below is a table with expected thermal properties for a diamine salt, which would need to be experimentally determined for this compound.

| Thermal Property | Typical Value/Observation | Analytical Technique |

|---|---|---|

| Melting Point (Tm) | Sharp endothermic peak | DSC |

| Enthalpy of Fusion (ΔHf) | Calculated from the area of the melting peak | DSC |

| Onset of Decomposition (Td) | Temperature at which significant mass loss begins | TGA |

| Decomposition Profile | Single or multi-step mass loss | TGA |

| Residue at High Temperature | Percentage of mass remaining at the end of the experiment | TGA |

This table presents typical data obtained from thermal analysis of a diamine salt. The specific values for this compound would need to be determined experimentally.

Emerging Research Directions and Future Perspectives

Design of Novel Functional Materials Incorporating Hexane-1,6-Diaminium Diacetate Moieties

The integration of hexane-1,6-diaminium diacetate into new materials is a promising area of research, although direct studies on the diacetate salt are still nascent. The primary utility of hexane-1,6-diamine has traditionally been in polymer synthesis, most notably for nylons. wikipedia.orgnih.gov However, the focus is shifting towards using the diammonium cation as a building block in more specialized functional materials.

Research into related salts of hexane-1,6-diamine provides a strong indication of the potential research avenues for the diacetate form. For instance, other hexane-1,6-diammonium salts, such as those with bromide and iodide, are being explored in the field of perovskite solar cells. sigmaaldrich.comlabcompare.com These materials utilize the diammonium cation as a component to influence the crystal structure and properties of the perovskite materials, which are crucial for optimizing solar cell performance. sigmaaldrich.com

The potential for hexane-1,6-diaminium diacetate lies in the synergistic combination of the cation and anion. The diammonium cation offers a flexible, linear spacer with hydrogen bonding capabilities at both ends, while the acetate (B1210297) anion can also participate in hydrogen bonding and act as a proton acceptor or donor. This dual functionality could be exploited in the design of:

Supramolecular Assemblies: The directional hydrogen bonding capabilities of the diaminium and diacetate ions could be used to construct complex, self-assembling networks like gels, liquid crystals, or metal-organic frameworks (MOFs).

Polymer Modification: Incorporating the diacetate salt into existing polymer matrices could enhance properties such as thermal stability, conductivity, or hydrophilicity. The ionic nature of the salt could introduce electrostatic cross-links, improving the mechanical properties of elastomers or resins.

Catalysis: While not a material application in the traditional sense, chiral nickel(II)-diamine-acetate complexes have been investigated computationally for their role in catalyzing asymmetric Michael reactions. acs.org This highlights the potential of the diamine-acetate combination to create catalytically active sites within a material framework.

Future research will likely focus on synthesizing and characterizing materials where the hexane-1,6-diaminium diacetate moiety is a key structural or functional component, moving beyond its traditional role as a simple precursor.

Exploration of Sustainable Synthesis Routes for Diamine Acetates

The industrial production of hexane-1,6-diamine has historically relied on petroleum-based feedstocks and energy-intensive processes, such as the hydrogenation of adiponitrile. wikipedia.org Recognizing the environmental impact, significant research efforts are now directed towards developing sustainable and green synthesis routes. These efforts primarily target the diamine component, as acetic acid is readily produced through biological fermentation.

Bio-based Synthesis of Hexane-1,6-Diamine:

A major focus of sustainable chemistry is the use of renewable raw materials and biocatalysis. nih.gov Microbial factories, such as metabolically engineered Escherichia coli and Corynebacterium glutamicum, are being developed to produce diamines from renewable feedstocks like sugars, glutamate, or adipic acid. nih.govacs.org Several biosynthetic pathways for hexane-1,6-diamine have been proposed and constructed de novo in microorganisms. nih.govresearchgate.net

These bio-based routes are considered more environmentally favorable due to potentially lower CO2 emissions compared to fossil-fuel-based methods. researchgate.net The research aims to improve the titer and yield of these biological processes to make them economically competitive with traditional chemical synthesis. nih.govacs.org

| Starting Material | Microorganism / System | Key Enzymes / Strategy | Final Titer |

| Adipic Acid | Escherichia coli | Carboxylic acid reductase (CAR) and transaminase (TA) cascade | 238.5 mg/L |

| L-Lysine | Escherichia coli | Artificial one-carbon elongation cycle expressing seven enzymes | 1.66 g/L (total diamines) |

| Glucose / Glycerol | Engineered Microbes | Conversion to adipic acid intermediate, then to HMD | Various reported titers for adipic acid |

This table presents a summary of findings from various research studies on the biosynthesis of 1,6-hexanediamine (B7767898) (HMD). acs.orgacs.org

Electrochemical Synthesis:

Electrosynthesis represents another green chemistry approach, often allowing reactions to proceed under mild conditions without the need for harsh reagents. nih.gov While direct electrosynthesis of hexane-1,6-diaminium diacetate has not been extensively reported, research on related compounds demonstrates the principle's viability. For example, a sustainable and cost-efficient electrochemical synthesis of formamidine (B1211174) acetate has been developed, which operates in an aqueous electrolyte without producing reagent waste. rsc.org The principles of this cathodic reduction could be adapted for the synthesis of other amine acetate salts. Anodic oxidation of alkyl amines is another electrochemical route that has been explored for synthesizing various diamine derivatives. nih.gov

Future work in this area will focus on optimizing biocatalytic pathways and developing efficient, scalable electrochemical processes for the direct synthesis of diamine acetates from renewable resources.

Advanced Applications in Corrosion Inhibition Mechanisms

The use of organic molecules to prevent the corrosion of metals is a well-established practice. Fatty amines and their derivatives are known to be effective corrosion inhibitors because they adsorb onto metal surfaces, displacing water and forming a protective film. arkema.com Diamines, including hexane-1,6-diamine, are particularly effective due to the presence of two amino groups, which can act as adsorption centers.

The mechanism of corrosion inhibition by diamine compounds involves the interaction of the nitrogen atoms' lone pair electrons with the metal surface. onepetro.org This can occur through:

Chemisorption: The formation of a coordinate bond between the nitrogen atoms and vacant d-orbitals of the metal atoms.

Physisorption: Electrostatic attraction between the protonated amine (diammonium cation) and a negatively charged metal surface (in acidic media).

Studies on various low molecular weight, straight-chain diamines have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors generally increases with concentration. onepetro.orgresearchgate.net The adsorption of these diamine compounds on steel surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.net

In the case of hexane-1,6-diaminium diacetate, the hexane-1,6-diammonium cation would be the primary inhibiting species. The two ammonium (B1175870) groups at either end of the C6 alkyl chain allow for strong adsorption onto the metal surface, creating a barrier that protects against corrosive agents.

| Diamine Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 1,3-Propanediamine | Stainless Steel 304 | 1 M HCl | ~70-90 (concentration dependent) |

| 1,4-Butanediamine | Stainless Steel 304 | 1 M HCl | ~80-95 (concentration dependent) |

| 1,8-Octanediamine | Stainless Steel 304 | 1 M HCl | >95 (at higher concentrations) |

This table shows representative data for the corrosion inhibition efficiency of various straight-chain diamines, demonstrating the general effectiveness of this class of compounds. researchgate.net

Future research is aimed at understanding the synergistic effects between diamine inhibitors and other ions in solution and developing more robust and persistent protective films based on these molecules. onepetro.org

Development of Advanced Sensing and Detection Systems

While there are no specific sensing systems developed for hexane-1,6-diaminium diacetate, the detection of its diamine component is an active area of research with significant potential. The development of reliable sensors for diamines is important for various applications, including clinical diagnostics and industrial process monitoring.

Enzyme-Based Biosensors:

One of the most promising approaches is the development of amperometric biosensors that utilize enzymes. uaeu.ac.aenih.gov These sensors typically use an enzyme like diamine oxidase (DAO), which catalyzes the oxidative deamination of diamines. uaeu.ac.aemdpi.com This reaction produces hydrogen peroxide (H₂O₂), which can then be detected electrochemically at an electrode.

The general principle is: Diamine + O₂ + H₂O --(Diamine Oxidase)--> Aminoaldehyde + NH₃ + H₂O₂

Researchers have successfully developed biosensors for other diamines like putrescine and cadaverine (B124047) using this method, achieving high sensitivity and fast response times. uaeu.ac.aenih.gov This technology could be adapted for the specific detection of hexane-1,6-diamine.

Enzyme-Free Electrochemical Sensors:

Another emerging direction is the creation of non-enzymatic sensors. For example, a sensor for glucose has been developed using carbon nanofibers functionalized with an aromatic diamine. acs.org The diamine moiety provides a selective interaction site for the target analyte. This principle could be reversed to create a sensor where a specific receptor that binds to hexane-1,6-diamine is immobilized on an electrode surface, allowing for direct electrochemical detection.

| Sensor Type | Principle | Target Analyte(s) | Key Features |

| Amperometric Biosensor | Immobilized Putrescine Oxidase (PUO) detects H₂O₂ produced from diamine oxidation. | Putrescine, Cadaverine | High sensitivity, fast response (~20s), linear range covers biological levels. |

| Amperometric Biosensor | Immobilized Diamine Oxidase (DAO) on a nanostructured electrode. | Histamine | Low detection limit, broad linear range. |

| Enzyme-Free Impedimetric Sensor | Carbon nanofibers functionalized with an aromatic diamine. | Glucose | High selectivity against interfering sugars. |

| Fluorescent Probe | Intramolecular Charge Transfer (ICT) effect in a specific diamine probe. | Phosgene | Rapid response (30s), low detection limit, visual monitoring. |

This table summarizes various sensing strategies developed for diamines or utilizing diamines as a key component, highlighting the potential for creating a sensor for hexane-1,6-diamine. uaeu.ac.aenih.govmdpi.comacs.orgmdpi.com

Future perspectives in this field involve designing novel fluorescent probes and highly selective molecularly imprinted polymers for the optical or electrochemical detection of hexane-1,6-diamine, which would enable real-time monitoring in complex environmental or industrial samples.

Q & A

Q. What is the fundamental mechanism of nylon-6,6 formation using hexane-1,6-diamine and hexanedioic acid?

Nylon-6,6 is synthesized via step-growth condensation polymerization. Hexane-1,6-diamine (amine-terminated) reacts with hexanedioic acid (carboxyl-terminated), forming amide bonds with the release of water. The stoichiometric 1:1 molar ratio ensures linear chain growth. Monitoring pH during salt formation (adipic acid-hexanediamine salt) is critical to prevent side reactions like cyclization or incomplete polymerization .

Q. How is the 1:1 salt of hexane-1,6-diamine and adipic acid characterized experimentally?

The salt (CAS 3323-53-3) is characterized via:

- Melting point analysis : 185°C to confirm purity .

- FTIR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1640 cm⁻¹ (amide I band) validate amide bond formation .

- Elemental analysis : Matches theoretical values for C, H, N, and O content (C₁₂H₂₆N₂O₄; MW 262.35 g/mol) .

Q. What are the key considerations for synthesizing acetic acid derivatives with hexane-1,6-diamine?

- Use carbodiimide coupling agents (e.g., EDC) to activate carboxylic acids (e.g., acetic acid derivatives) for amidation with diamines.

- Control reaction pH (6–8) to favor nucleophilic attack by the amine group.

- Purify products via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate amide derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for hexane-1,6-diamine derivatives be resolved?

Contradictions in proton/carbon shifts may arise from:

- Dynamic processes : Use variable-temperature NMR to identify tautomerization or rotational barriers.

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions.

- 2D techniques : HSQC and HMBC correlations clarify ambiguous assignments, especially in crowded aromatic regions .

Q. What strategies optimize the synthesis of macrocycles using hexane-1,6-diamine and acetic anhydride?

- Stepwise cyclization : React hexane-1,6-diamine with maleic anhydride to form an open-chain intermediate, then cyclize under acidic conditions (sodium acetate in acetic anhydride at 100°C) .

- Dilution principle : Use high-dilution conditions to favor intramolecular over intermolecular reactions.

- Monitor reaction progress : MALDI-TOF MS detects macrocyclic vs. polymeric products .

Q. How do side reactions during nylon-6,6 synthesis impact polymer properties, and how are they mitigated?

- Cyclization : Low monomer concentrations or excess water may form cyclic oligomers. Mitigate via precise stoichiometry and vacuum distillation to remove water .

- Branching : Trace impurities (e.g., monoamines) introduce defects. Pre-purify monomers via recrystallization or sublimation .

- Thermal degradation : TGA-DSC analysis identifies decomposition thresholds (>250°C for nylon-6,6). Optimize processing temperatures accordingly .

Q. How can computational methods predict solubility and reactivity of acetic acid-hexanediamine adducts?

- DFT calculations : Model transition states for amidation reactions (e.g., acetic acid + hexanediamine) to predict activation energies.

- COSMO-RS : Simulate solubility parameters in solvents like DMF or THF.

- MD simulations : Assess hydrogen-bonding networks in salt forms to explain crystallization behavior .

Data Contradiction and Validation

Q. Why do reported melting points for hexane-1,6-diamine salts vary across studies?

Discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., α vs. β phases) due to cooling rates or solvent effects.

- Impurities : Residual solvents or unreacted monomers depress melting points. Validate purity via HPLC or DSC .

Q. How to address inconsistencies in FTIR spectra of polyamide films synthesized via molecular layer deposition (MLD)?

- Thickness effects : Thin films (<100 nm) may show attenuated amide I/II bands. Use grazing-angle FTIR for enhanced sensitivity.

- Substrate interactions : Compare spectra on Au vs. SiO₂ substrates to isolate film vs. interfacial signals .

Methodological Best Practices

Q. What analytical workflows validate the stoichiometry of acetic acid-hexanediamine adducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.